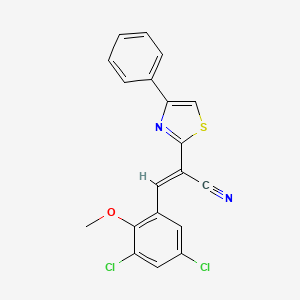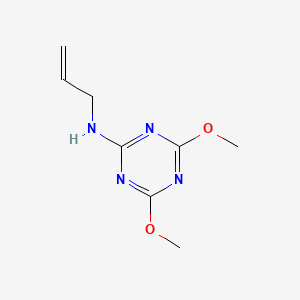
(2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-(4-PHENYL-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE
Descripción general
Descripción
(2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-(4-PHENYL-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-(4-PHENYL-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a substituted benzaldehyde through a Knoevenagel condensation reaction, using a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibitors: These compounds can act as inhibitors for enzymes such as kinases and proteases.
Medicine
Anti-inflammatory Agents: Some thiazole derivatives have been studied for their anti-inflammatory properties.
Anticancer Agents: Research has shown that these compounds can inhibit the growth of cancer cells.
Industry
Dyes and Pigments: Thiazole derivatives are used in the production of dyes and pigments.
Agriculture: These compounds can be used as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-(4-PHENYL-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways, disruption of cell membrane integrity, and interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-(4-METHYL-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE
- (2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-(4-ETHYL-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-2-(4-PHENYL-1,3-THIAZOL-2-YL)PROP-2-ENENITRILE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenyl group on the thiazole ring, along with the dichloro and methoxy substitutions on the benzene ring, can result in unique interactions with molecular targets and distinct physicochemical properties.
Propiedades
IUPAC Name |
(E)-3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-18-13(8-15(20)9-16(18)21)7-14(10-22)19-23-17(11-25-19)12-5-3-2-4-6-12/h2-9,11H,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDHCZUGVAVHE-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416305 | |
| Record name | ZINC04991660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-21-7 | |
| Record name | ZINC04991660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diethyl [2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malonate](/img/structure/B3839095.png)
![[(Z)-[morpholin-4-yl-(4-nitrophenyl)methylidene]amino] acetate](/img/structure/B3839108.png)
![({4-[(6-ethoxyquinolin-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B3839113.png)

![[(E)-(4-methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B3839125.png)
![(2E)-3-(4-Chlorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B3839132.png)
![1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B3839140.png)
![1-[1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B3839142.png)

![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3839163.png)


